molecular formula C16H26O B8620945 1-Methoxy-4-nonylbenzene CAS No. 32588-84-4

1-Methoxy-4-nonylbenzene

Cat. No.: B8620945
CAS No.: 32588-84-4
M. Wt: 234.38 g/mol
InChI Key: YYLMVFZXSKQHTK-UHFFFAOYSA-N
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Description

1-Methoxy-4-nonylbenzene (C₁₆H₂₆O) is a methoxy-substituted aromatic compound with a linear nonyl chain at the para position of the benzene ring. It is synthesized via catalytic reductive coupling reactions, as demonstrated in a study using manganese, iron, or cobalt catalysts, yielding 31% of the product as a colorless oil . Key spectroscopic data include a ¹H-NMR signal at δ 3.79 ppm (methoxy group) and δ 0.88 ppm (terminal methyl group of the nonyl chain), confirming its structure . The compound’s hydrophobicity, driven by the long alkyl chain, distinguishes it from shorter-chain analogs.

Properties

CAS No.

32588-84-4

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

1-methoxy-4-nonylbenzene

InChI

InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-10-15-11-13-16(17-2)14-12-15/h11-14H,3-10H2,1-2H3

InChI Key

YYLMVFZXSKQHTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Selected Methoxybenzenes

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Data Reference
This compound C₁₆H₂₆O 234.38 Nonyl chain (C₉H₁₉) at para Colorless oil; TLC Rf = 0.52 (n-pentane/ethyl acetate 19:1); Yield: 31%
1-Methoxy-4-(1-methylethyl)benzene C₁₀H₁₄O 150.22 Isopropyl group at para Undergoes catalytic oxidation to form hydroperoxides and ketones
1-Methoxy-4-(1-methoxyhept-2-yn-1-yl)benzene C₁₅H₁₈O₂ 230.30 Methoxyheptynyl group at para Pale yellow oil; synthesized via methanol addition (80% yield)
1-Bromo-4-(methoxymethyl)benzene C₈H₉BrO 201.06 Bromine and methoxymethyl at para High-purity research chemical; used in cross-coupling reactions
1-BENZYLOXY-4-NITROBENZENE C₁₃H₁₁NO₃ 229.23 Benzyloxy and nitro groups at para Irritant (Xi hazard code); precursor to 4-benzyloxyaniline
1-Methoxy-4-vinylbenzene C₉H₁₀O 134.18 Vinyl group at para Research applications; CAS 637-69-4

Physicochemical Properties

  • Hydrophobicity: The nonyl chain in this compound imparts significant lipophilicity compared to analogs like 1-Methoxy-4-vinylbenzene (logP ~2.5 vs. ~1.8 estimated).
  • Thermal Stability: Longer alkyl chains (e.g., nonyl) may enhance thermal stability relative to shorter substituents (e.g., isopropyl in ).
  • Reactivity : Nitro-substituted derivatives (e.g., 1-BENZYLOXY-4-NITROBENZENE ) exhibit higher electrophilicity, enabling nucleophilic substitution reactions, whereas vinyl groups (e.g., ) allow polymerization or Diels-Alder reactions.

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